molecular formula C21H20N2O5S B2640321 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877635-62-6

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2640321
CAS No.: 877635-62-6
M. Wt: 412.46
InChI Key: BUGHHCRBEJONTG-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate is a synthetic organic compound featuring a pyran-4-one core substituted with a pyrimidine-sulfanylmethyl group at position 6 and a 4-butoxybenzoate ester at position 2. The pyran-4-one scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological systems . The 4-butoxy group on the benzoate moiety introduces lipophilicity, which may enhance membrane permeability and metabolic stability compared to analogs with polar substituents.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-3-11-26-16-7-5-15(6-8-16)20(25)28-19-13-27-17(12-18(19)24)14-29-21-22-9-4-10-23-21/h4-10,12-13H,2-3,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGHHCRBEJONTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate typically involves multi-step organic reactions. One common approach is the cyclization of pyrimidine derivatives with appropriate sulfanyl and pyran precursors. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques, including automated reaction setups and continuous flow reactors. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications Source/References
4-butoxybenzoate (Target Compound) C₂₁H₂₂N₂O₅S 414.47 4-butoxy High lipophilicity; potential CNS activity N/A (hypothetical)
ML221 (4-nitrobenzoate) C₁₇H₁₄N₃O₆S 388.37 4-nitro APJ antagonist; neuroprotection in SAH models Research studies
2-bromobenzoate (CAS 877635-77-3) C₁₇H₁₁BrN₂O₄S 419.25 2-bromo Halogenated; possible electrophilic reactivity Commercial catalog
3,4,5-triethoxybenzoate (CAS 877636-06-1) C₂₃H₂₄N₂O₇S 472.51 3,4,5-triethoxy High steric bulk; solubility challenges Commercial catalog
3,4-difluorobenzoate (CAS 877636-07-2) C₁₇H₁₀F₂N₂O₄S 376.33 3,4-difluoro Electron-withdrawing; enhanced metabolic stability Commercial catalog
2-fluorobenzoate (CAS 877636-12-9) C₁₇H₁₁FN₂O₄S 358.34 2-fluoro Moderate polarity; potential bioavailability Commercial catalog
2-phenylacetate (CAS 877637-29-1) C₁₈H₁₄N₂O₄S 354.38 2-phenylacetyl Aromatic extension; possible kinase inhibition Commercial catalog

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Solubility:
    Analogs with molecular weights >400 Da (e.g., 3,4,5-triethoxybenzoate) may face solubility challenges, whereas smaller derivatives (e.g., 2-fluorobenzoate, MW 358.34) are more likely to comply with Lipinski's rules for drug-likeness .
  • Metabolic Stability: Fluorinated compounds (e.g., 3,4-difluoro) are generally resistant to oxidative metabolism, enhancing their half-life in biological systems compared to nitro or bromo derivatives .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structural features, which include a pyran ring fused with a pyrimidine moiety and a butoxybenzoate group, suggest diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate is C₁₈H₁₉N₂O₄S, with a molecular weight of approximately 367.42 g/mol. The compound's structure is characterized by:

  • Pyran ring: A six-membered ring containing one oxygen atom.
  • Pyrimidine moiety: A six-membered ring containing two nitrogen atoms.
  • Butoxybenzoate group: A functional group that enhances lipophilicity and potential bioactivity.

Biological Activity

Preliminary research indicates that the compound exhibits several biological activities, including:

  • Antiviral Activity:
    • Compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate have shown significant antiviral effects against viruses such as the Newcastle disease virus. These compounds demonstrated antiviral activity comparable to Ribavirin, a well-known antiviral drug .
  • Enzyme Inhibition:
    • The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby modulating biochemical pathways. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme dysregulation is a factor .
  • Antimicrobial Properties:
    • Similar derivatives have exhibited antimicrobial activity, suggesting that this compound could also possess properties effective against various bacterial strains .

The mechanism of action for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate involves interactions with specific molecular targets:

  • Binding Affinity: The presence of the pyrimidine moiety allows for interactions with nucleic acids, while the pyran ring may facilitate binding to proteins involved in signal transduction pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-butoxybenzoate :

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structureAntimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table highlights how variations in substituents and functional groups can influence biological activity and applications.

Case Studies

Recent studies have documented the effects of related compounds in various biological assays:

  • Antiviral Studies:
    • A study evaluated the antiviral efficacy of similar compounds against viral pathogens, demonstrating that modifications to the pyrimidine structure significantly enhanced antiviral potency .
  • Inhibition Assays:
    • In vitro assays revealed that certain derivatives effectively inhibited key enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders .

Future Directions

Future research should focus on:

  • Pharmacokinetics and Toxicology: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for assessing safety and efficacy.
  • Clinical Trials: Conducting clinical trials to evaluate the therapeutic potential of this compound in treating viral infections or metabolic disorders.
  • Structural Modifications: Exploring structural modifications to enhance biological activity or reduce potential side effects.

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